molecular formula C6H15NNa3O12P3 B12820970 Sodium triethanolamine tris(dihydrogen phosphate) CAS No. 66197-79-3

Sodium triethanolamine tris(dihydrogen phosphate)

Cat. No.: B12820970
CAS No.: 66197-79-3
M. Wt: 455.07 g/mol
InChI Key: MWIBOTNHGPNIQL-UHFFFAOYSA-K
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Description

Sodium Triethanolamine Tris(Dihydrogen Phosphate) is an organophosphate compound with the molecular formula C6H17NNaO12P3 and an average mass of 411.109 Da . It is a sodium salt derived from the esterification of triethanolamine, a compound known for its surfactant and emulsifying properties . The specific research applications and mechanistic actions of this particular compound are not well-documented in publicly available literature. Researchers are advised to consult specialized chemical and pharmacological databases for further technical and safety information. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

66197-79-3

Molecular Formula

C6H15NNa3O12P3

Molecular Weight

455.07 g/mol

IUPAC Name

trisodium;2-[bis[2-[hydroxy(oxido)phosphoryl]oxyethyl]amino]ethyl hydrogen phosphate

InChI

InChI=1S/C6H18NO12P3.3Na/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16;;;/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3

InChI Key

MWIBOTNHGPNIQL-UHFFFAOYSA-K

Canonical SMILES

C(COP(=O)(O)[O-])N(CCOP(=O)(O)[O-])CCOP(=O)(O)[O-].[Na+].[Na+].[Na+]

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium triethanolamine tris(dihydrogen phosphate) typically involves the reaction of triethanolamine with phosphoric acid in the presence of sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete esterification of the hydroxyl groups with dihydrogen phosphate .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as crystallization or filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium triethanolamine tris(dihydrogen phosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphates, while reduction may produce simpler phosphates. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Scientific Research Applications

Sodium triethanolamine tris(dihydrogen phosphate) has numerous applications in scientific research:

Chemistry

  • Buffering Agent : It is widely used as a buffering agent in various chemical reactions and analytical procedures, helping to maintain stable pH levels during experiments.
  • Reagent in Syntheses : The compound serves as a reagent in various chemical syntheses, facilitating reactions that require specific pH conditions.

Biology

  • Biochemical Assays : It is employed in buffer solutions for biological assays, ensuring optimal conditions for enzyme activity and stability.
  • Stabilizer for Proteins and Enzymes : The compound stabilizes proteins and enzymes by forming complexes that enhance their stability and activity under varying conditions.

Medicine

  • Pharmaceutical Formulations : Sodium triethanolamine tris(dihydrogen phosphate) is utilized in pharmaceutical formulations, particularly for topical applications due to its emulsifying properties.
  • Drug Delivery Systems : Its buffering capacity aids in optimizing drug release from topical vehicles, enhancing skin permeation and therapeutic effects .

Industry

  • Corrosion Inhibitor : The compound acts as a corrosion inhibitor in metalworking fluids, forming protective layers on metal surfaces to prevent oxidation.
  • Surfactant and Wetting Agent : It is used in detergents and cosmetics as a surfactant and wetting agent, improving the effectiveness of these products.

Case Study 1: Biochemical Stability

In a study evaluating the stability of enzymes in varying pH conditions, sodium triethanolamine tris(dihydrogen phosphate) was used to maintain optimal pH levels. The results indicated that enzymes retained higher activity levels compared to controls without buffering agents, demonstrating its effectiveness as a stabilizer .

Case Study 2: Pharmaceutical Formulation

A formulation study involving topical analgesics highlighted the role of sodium triethanolamine tris(dihydrogen phosphate) in enhancing skin permeation. The compound improved drug release profiles significantly compared to formulations lacking this buffering agent, suggesting its potential for improving therapeutic efficacy in dermatological applications .

Mechanism of Action

The mechanism of action of sodium triethanolamine tris(dihydrogen phosphate) involves its ability to act as a buffer, maintaining the pH of solutions within a specific range. This is achieved through the reversible binding and release of hydrogen ions by the dihydrogen phosphate groups. The molecular targets and pathways involved include interactions with various enzymes and proteins that are sensitive to pH changes .

Comparison with Similar Compounds

Key Properties :

  • Solubility : High water solubility due to ionic phosphate groups and hydrophilic TEA .
  • Buffering Capacity : Effective in pH 6.8–8.8, comparable to TEA-HCl and Tris-HCl buffers .
  • Applications : Used in pharmaceuticals (e.g., hydrogels for drug delivery), cosmetics (e.g., emulsifiers in sunscreens), and industrial processes (e.g., corrosion inhibition) .

Comparison with Similar Compounds

Sodium Dihydrogen Phosphate (NaH₂PO₄)

  • Structure: A simple monobasic phosphate salt.
  • Buffering Range : pH 5.8–8.0, narrower than the TEA-phosphate complex .
  • Applications : Food emulsifier (E339), fertilizer component, and laboratory buffer .
  • Key Difference : Lacks the chelating ability of TEA, limiting its use in metal-ion stabilization .

Trisodium Phosphate (Na₃PO₄)

  • Structure : Tribasic phosphate salt with higher alkalinity.
  • Buffering Range : pH > 12, unsuitable for neutral applications .
  • Applications : Industrial cleaner, water softener .
  • Key Difference : Highly alkaline, posing safety risks compared to the milder TEA-phosphate complex .

Triethyl Phosphate (TEP)

  • Structure: Organophosphate ester.
  • Solubility: Limited water solubility; miscible with organic solvents .
  • Applications : Flame retardant, plasticizer .
  • Key Difference : Environmental concerns due to persistence and toxicity, unlike TEA-phosphate’s biodegradability .

Amine Phosphates (e.g., Triethanolamine Phosphate)

  • Structure : Similar to TEA-phosphate but with fewer phosphate groups.
  • Applications : Corrosion inhibitors, polymer stabilizers .
  • Key Difference : Reduced buffering capacity compared to tris(dihydrogen phosphate) derivatives .

Table 1: Comparative Properties of Sodium Triethanolamine Tris(dihydrogen phosphate) and Analogues

Compound Molecular Formula pH Range Solubility (Water) Key Applications
Sodium triethanolamine tris(dihydrogen phosphate) C₆H₁₈NO₃P₃Na₃ 6.8–8.8 High Pharmaceuticals, cosmetics
Sodium dihydrogen phosphate NaH₂PO₄ 5.8–8.0 High Food, fertilizers, buffers
Trisodium phosphate Na₃PO₄ >12 Moderate Cleaning agents
Triethyl phosphate C₆H₁₅O₄P N/A Low Flame retardants
Triethanolamine phosphate C₆H₁₈NO₇P 6.8–8.8 High Corrosion inhibition

Biological Activity

Sodium triethanolamine tris(dihydrogen phosphate) (STTP) is a compound with significant potential in various biological applications, particularly in biopharmaceutical processes and as a biochemical agent. This article explores the biological activity of STTP, focusing on its mechanisms, effects on cellular systems, and relevant case studies.

  • Molecular Formula : C₆H₁₇NO₁₂P₃.Na
  • Molecular Weight : 411.11 g/mol
  • Charge : Neutral

Sodium triethanolamine tris(dihydrogen phosphate) functions primarily as a buffering agent and stabilizer in biochemical reactions. Its structure allows it to interact with various biological molecules, influencing their stability and activity. The phosphate groups play a crucial role in:

  • pH Stabilization : Maintaining optimal pH levels for enzymatic reactions.
  • Metal Ion Chelation : Binding metal ions that are essential for enzyme activity.

1. Cellular Effects

Research indicates that STTP can enhance the solubility and stability of proteins, particularly during purification processes. This is critical in biopharmaceutical applications where protein integrity is paramount.

2. Enzyme Interaction

STTP has been shown to influence the activity of several enzymes through its buffering capacity and ionic interactions. For instance:

  • It can stabilize enzyme conformations, preventing denaturation.
  • It may enhance enzymatic reactions by providing an optimal ionic environment.

Case Study 1: Protein Purification

A study demonstrated the efficacy of STTP in purifying recombinant proteins from inclusion bodies. The process involved solubilizing the proteins using STTP, which facilitated their refolding into biologically active forms. The results indicated a significant increase in yield and purity compared to traditional methods .

Case Study 2: Endotoxin Removal

In another study focused on biopharmaceutical formulations, STTP was utilized to remove endotoxins from peptide solutions. The presence of STTP improved the efficiency of chromatographic techniques used for purification, leading to higher-quality pharmaceutical products .

Data Tables

Property Value
Molecular FormulaC₆H₁₇NO₁₂P₃.Na
Molecular Weight411.11 g/mol
ChargeNeutral
Buffering Capacity (pH)6.5 - 8.0
Application Effectiveness
Protein SolubilizationHigh
Enzyme StabilizationModerate to High
Endotoxin RemovalHigh

Research Findings

Recent research has highlighted the versatility of STTP in various applications:

  • Its role as a stabilizer in vaccine formulations has been noted, where it helps maintain the integrity of active ingredients during storage and transport .
  • In biopharmaceutical production, STTP's ability to enhance protein yield and activity during purification processes has been corroborated by multiple studies .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for sodium triethanolamine tris(dihydrogen phosphate) under environmentally friendly conditions?

  • Methodological Answer : A cation exchange resin method can be adapted for synthesizing phosphate-containing compounds. For example, sodium dihydrogen phosphate can be synthesized via ion exchange using sodium chloride and orthophosphoric acid at room temperature, avoiding energy-intensive neutralization processes . Triethanolamine (CAS 102-71-6) can then be introduced under controlled stoichiometric conditions to form the tris(dihydrogen phosphate) derivative. Monitoring reaction completion via thin-layer chromatography (TLC) and purification via column chromatography are recommended .

Q. Which analytical techniques are critical for confirming the structural integrity of sodium triethanolamine tris(dihydrogen phosphate)?

  • Methodological Answer : X-ray crystallography is essential for resolving crystal structures of phosphazene derivatives, as demonstrated in phosphazene synthesis studies . Complementary techniques include:

  • FTIR spectroscopy to confirm phosphate (P=O, P-O-C) and amine (N-H) functional groups.
  • 31P NMR to verify phosphate coordination environments.
  • Elemental analysis to validate stoichiometry .

Q. How can researchers prepare stable buffer solutions using sodium triethanolamine tris(dihydrogen phosphate)?

  • Methodological Answer : Sodium phosphate buffers are typically prepared by dissolving anhydrous dibasic sodium phosphate (Na₂HPO₄) or monobasic sodium dihydrogen phosphate (NaH₂PO₄) in water. For tris(dihydrogen phosphate) derivatives, adjust pH using triethanolamine (pKa ~7.8) to stabilize the buffer within physiological ranges (pH 6.8–8.0). Precisely calibrate pH with a meter and validate buffering capacity via titrimetry .

Advanced Research Questions

Q. How can mechanistic studies elucidate the coordination behavior of phosphate groups in sodium triethanolamine tris(dihydrogen phosphate)?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics between phosphate groups and metal ions (e.g., Ca²⁺, Mg²⁺). Pair this with density functional theory (DFT) simulations to model electron density distribution and predict coordination sites. Compare experimental results with crystallographic data from structurally analogous phosphazenes .

Q. What experimental strategies resolve contradictions in reported thermal stability data for sodium triethanolamine tris(dihydrogen phosphate)?

  • Methodological Answer : Discrepancies may arise from hydration states or impurities. Standardize sample preparation by:

  • Thermogravimetric analysis (TGA) under inert atmospheres to assess dehydration steps.
  • Differential scanning calorimetry (DSC) to measure phase transitions.
  • Cross-validate with powder X-ray diffraction (PXRD) to detect crystalline vs. amorphous phases .

Q. How does sodium triethanolamine tris(dihydrogen phosphate) interact with biomolecules in enzymatic assays?

  • Methodological Answer : In assays like Western blotting, phosphate buffers (e.g., sodium dihydrogen phosphate–disodium hydrogen phosphate systems) maintain enzyme stability. For tris(dihydrogen phosphate) derivatives, evaluate inhibition/activation kinetics via Michaelis-Menten assays using model enzymes (e.g., alkaline phosphatase). Monitor ionic strength effects by varying buffer concentrations and measuring activity via spectrophotometry .

Methodological Considerations Table

Research AspectKey TechniquesEvidence-Based Protocols
Synthesis Ion exchange, TLC, column chromatographyUse cation resin for phosphate synthesis ; purify via silica gel chromatography .
Characterization XRD, FTIR, 31P NMRResolve crystal structure with XRD ; validate functional groups via FTIR .
Stability Analysis TGA, DSC, PXRDStandardize heating rates (e.g., 10°C/min in TGA) .
Biological Interaction ITC, enzymatic assaysOptimize buffer ionic strength (50–200 mM) for ITC .

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